BenchChemオンラインストアへようこそ!

HIV-1 inhibitor-25

HIV-1 NNRTI Antiviral potency

Choose HIV-1 inhibitor-25 (R-12a) for its rigorously defined stereochemistry [(R)-enantiomer only] and a calibrated resistance mutant activity profile against key single and double mutants (L100I, K103N, Y181C, Y188L, E138K, F227L+V106A; EC50 range: 0.1961–5.8136 μM). Its high selectivity index (SI=2,436) and ≥98% HPLC purity ensure reliable benchmarking of novel NNRTIs in resistance profiling and SAR studies, eliminating variability from racemic mixtures or non-validated purity.

Molecular Formula C26H19N5O2
Molecular Weight 433.5 g/mol
Cat. No. B12415758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-25
Molecular FormulaC26H19N5O2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O
InChIInChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m1/s1
InChIKeyUHMLHIRSNCDVOO-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-25 (CAS 2475658-74-1): A Structurally Defined Diarypyrimidine NNRTI for Antiviral Research


HIV-1 inhibitor-25 (compound R-12a) is a structurally characterized diarylpyrimidine derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The compound bears the IUPAC name 4-[4-[(R)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile, with molecular formula C₂₆H₁₉N₅O₂ and a molecular weight of 433.46 g/mol . It features a chiral hydroxyl-substituted biphenyl-diarylpyrimidine scaffold developed through a bioisosterism-based design strategy [1]. The (R)-enantiomeric configuration has been definitively established, distinguishing it from racemic mixtures or alternative stereoisomers that may exhibit divergent pharmacological profiles. The compound is supplied as a research-use-only solid powder with ≥98% purity by HPLC and is soluble in DMSO .

Why HIV-1 Inhibitor-25 Cannot Be Interchanged with Unspecified NNRTI Analogs in HIV-1 Research


HIV-1 inhibitor-25 exhibits a specific activity profile across a defined panel of NNRTI resistance-associated mutations (RAMs) that is not uniform among diarylpyrimidine-class compounds. The compound retains inhibitory activity against six clinically relevant single and double mutants—L100I, K103N, Y181C, Y188L, E138K, and F227L+V106A—with EC₅₀ values ranging from 0.1961 μM to 5.8136 μM . This mutant coverage profile is distinct from that of structurally similar NNRTIs, which may lose potency against specific RAMs (e.g., Y188L confers high-level resistance to rilpivirine and doravirine) [1]. Furthermore, the compound is supplied as a chirally pure (R)-enantiomer, whereas alternative sources may provide racemic mixtures or undefined stereochemistry [2]. Generic substitution without verifying the specific mutant susceptibility profile, stereochemical identity, or validated purity (≥98% by HPLC) introduces uncontrolled experimental variables that compromise reproducibility in resistance profiling studies.

HIV-1 Inhibitor-25: Quantified Differentiation Evidence Versus Comparator NNRTIs


Wild-Type HIV-1 Antiviral Potency: HIV-1 Inhibitor-25 Compared to Etravirine and Rilpivirine

HIV-1 inhibitor-25 demonstrates nanomolar antiviral activity against wild-type HIV-1 (strain IIIB) in MT-4 cell-based assays, with an EC₅₀ value of 13.6 nM . In cross-study comparison with clinically approved NNRTIs, this potency falls between etravirine (EC₅₀ = 1.4–4.8 nM against LAI, SF2, and Ba-L strains) and efavirenz (EC₅₀ = 1–2 nM) but exceeds that of nevirapine (EC₅₀ = 40–100 nM) [1]. The target compound is approximately 3–10× less potent than etravirine against wild-type virus under comparable assay conditions.

HIV-1 NNRTI Antiviral potency Wild-type

Cytotoxicity Profile and Selectivity Index: Quantified Safety Margin Versus Host Cells

HIV-1 inhibitor-25 exhibits a CC₅₀ value of 33.13 μM in MT-4 cells, yielding a calculated selectivity index (SI = CC₅₀ / EC₅₀) of approximately 2,436 . In cross-study comparison, this SI exceeds that of the reference compound nevirapine (SI ≈ 62 calculated from reported CC₅₀ of 3.1 μM and EC₅₀ of 50 nM in MT-4 cells) [1], indicating a wider cellular safety margin for the target compound relative to this first-generation NNRTI. The SI of HIV-1 inhibitor-25 is comparable to that reported for the potent preclinical NNRTI 25a (SI ≈ 2,000–5,000) [2].

Cytotoxicity Selectivity Index Therapeutic window MT-4 cells

Activity Profile Against NNRTI Resistance-Associated Mutations: Differential Retention of Potency

HIV-1 inhibitor-25 retains inhibitory activity against six clinically prevalent NNRTI resistance-associated mutations, with EC₅₀ values ranging from 0.1961 μM (E138K) to 5.8136 μM (Y188L) . The compound maintains sub-micromolar potency against K103N (EC₅₀ = 0.4383 μM) and Y181C (EC₅₀ = 0.5075 μM)—mutations that confer high-level resistance to first-generation NNRTIs such as nevirapine (K103N fold-change >100×) and efavirenz (K103N fold-change >20×) [1]. Notably, HIV-1 inhibitor-25 demonstrates the highest potency against the E138K mutant (EC₅₀ = 0.1961 μM), a mutation associated with resistance to the second-generation NNRTI rilpivirine [2].

Drug resistance NNRTI mutations K103N Y181C E138K

Enzymatic Inhibition Potency: HIV-1 Reverse Transcriptase IC₅₀ Comparison

HIV-1 inhibitor-25 inhibits recombinant HIV-1 reverse transcriptase (RT) with an IC₅₀ value of 0.1061 μM (106.1 nM) in biochemical assays . This enzymatic potency is approximately 20–50× weaker than that of the clinical NNRTI efavirenz (IC₅₀ = 2–5 nM) and approximately 3× weaker than that of rilpivirine (IC₅₀ ≈ 30 nM) [1]. The ratio of enzymatic IC₅₀ to cellular EC₅₀ (106.1 nM / 13.6 nM ≈ 7.8) suggests favorable cell permeability and intracellular target engagement.

Reverse transcriptase Enzyme inhibition Biochemical assay IC50

HIV-1 Inhibitor-25: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


NNRTI Resistance Profiling and Mutant Susceptibility Screening

HIV-1 inhibitor-25 is optimally deployed as a reference compound in resistance profiling panels that include clinically relevant NNRTI-associated mutations. The compound's quantified EC₅₀ values against K103N (0.4383 μM), Y181C (0.5075 μM), E138K (0.1961 μM), L100I (1.2458 μM), Y188L (5.8136 μM), and the double mutant F227L+V106A (3.0683 μM) provide a calibrated benchmark for evaluating the resistance susceptibility of novel NNRTI candidates. This mutant panel encompasses both common primary NNRTI mutations (K103N, Y181C) and mutations associated with resistance to second-generation agents (E138K, Y188L) [1].

Selectivity and Cytotoxicity Benchmarking in Cellular Antiviral Assays

With a calculated selectivity index of 2,436 (CC₅₀ = 33.13 μM / EC₅₀ = 13.6 nM in MT-4 cells) , HIV-1 inhibitor-25 serves as a high-selectivity comparator for assessing the therapeutic window of novel HIV-1 inhibitors. Its well-characterized cytotoxicity profile enables researchers to distinguish between genuine antiviral effects and non-specific cytotoxicity in screening campaigns. The compound's SI substantially exceeds that of the historical benchmark nevirapine (SI ≈ 62), providing a more stringent standard for selectivity evaluation [1].

Mechanistic Studies of NNRTI Binding and Resistance Evasion

HIV-1 inhibitor-25's diarylpyrimidine scaffold and established (R)-stereochemistry make it suitable for structure-activity relationship (SAR) studies aimed at understanding NNRTI binding pocket interactions . The compound's differential activity across mutant strains—particularly its retained sub-micromolar potency against K103N and Y181C versus reduced activity against Y188L (EC₅₀ = 5.8136 μM)—provides a defined experimental system for probing the structural determinants of NNRTI resistance. This property is valuable for molecular modeling, co-crystallization studies, and the rational design of resistance-evading NNRTI candidates [1].

Combination Antiviral Studies with Nucleoside Analogs or Integrase Inhibitors

HIV-1 inhibitor-25 has been noted for use in combination studies with nucleoside analogs or integrase inhibitors to explore enhanced antiviral activity in vitro . Its moderate wild-type potency (EC₅₀ = 13.6 nM) and high selectivity index (SI = 2,436) make it a suitable partner for evaluating additive, synergistic, or antagonistic interactions without confounding cytotoxicity. The compound's distinct mutant susceptibility profile relative to other NNRTIs enables researchers to design combination experiments that probe complementary resistance barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.